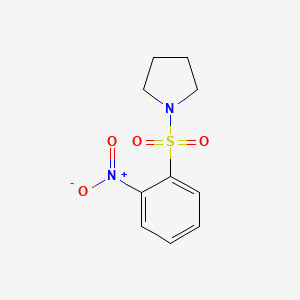

1-((2-Nitrophenyl)sulfonyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c13-12(14)9-5-1-2-6-10(9)17(15,16)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCJPXJRFSPNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353652 | |

| Record name | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327069-81-8 | |

| Record name | 1-[(2-nitrophenyl)sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and weight of 1-((2-Nitrophenyl)sulfonyl)pyrrolidine

[1]

Executive Summary

1-((2-Nitrophenyl)sulfonyl)pyrrolidine (CAS: 327069-81-8) is a sulfonamide derivative formed by the protection of pyrrolidine with the o-nosyl (2-nitrobenzenesulfonyl) group.[1] While often encountered as a stable intermediate in organic synthesis, its primary technical significance lies in the Fukuyama amine synthesis and protecting group chemistry. The electron-withdrawing ortho-nitro group renders the sulfonamide susceptible to nucleophilic attack by thiols, allowing for mild deprotection—a distinct advantage over the more robust tosyl (Ts) or mesyl (Ms) groups. This guide details its molecular structure, synthesis protocols, spectroscopic profile, and mechanistic utility in drug development.

Part 1: Molecular Identity & Physicochemical Profile

The following data consolidates the core identifiers and physical constants necessary for accurate database registration and experimental planning.

Table 1: Chemical Identity & Properties

| Property | Value | Notes |

| IUPAC Name | 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine | |

| Common Name | o-Nosylpyrrolidine | |

| CAS Number | 327069-81-8 | Validated for ortho isomer [1] |

| Molecular Formula | C₁₀H₁₂N₂O₄S | |

| Molecular Weight | 256.28 g/mol | Average Mass |

| Exact Mass | 256.0518 Da | Monoisotopic |

| SMILES | O=C1=CC=CC=C1S(=O)(=O)N1CCCC1 | |

| InChI Key | NBPIPGHKYHUOGV-UHFFFAOYSA-N | (Note: Key for generic isomer structure) |

| Physical State | Solid (Crystalline) | Off-white to pale yellow |

| Solubility | DMSO, DMF, CH₂Cl₂, CHCl₃ | Insoluble in water |

Part 2: Structural Analysis & Synthesis

Synthetic Route

The synthesis of this compound proceeds via a standard nucleophilic substitution reaction. The secondary amine (pyrrolidine) attacks the electrophilic sulfur of 2-nitrobenzenesulfonyl chloride (o-nosyl chloride).

Reaction Stoichiometry:

-

1.1 eq. 2-Nitrobenzenesulfonyl chloride (NsCl)

-

1.5 eq. Base (Triethylamine or Na₂CO₃)

-

Solvent: Dichloromethane (DCM) or THF (0°C to RT)

Visualization of Synthesis Workflow

The following diagram outlines the logical flow of the synthesis and purification process.

Figure 1: Step-by-step synthesis workflow for o-nosyl protection of pyrrolidine.

Experimental Protocol (Standardized)

-

Preparation: Charge a round-bottom flask with pyrrolidine (10 mmol) and dry DCM (20 mL). Cool to 0°C.

-

Addition: Add triethylamine (15 mmol) followed by the dropwise addition of a solution of 2-nitrobenzenesulfonyl chloride (11 mmol) in DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor consumption of pyrrolidine by TLC (EtOAc/Hexane 1:1).

-

Workup: Dilute with DCM (50 mL). Wash sequentially with 1N HCl (2 x 20 mL), saturated NaHCO₃ (20 mL), and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The residue typically solidifies upon standing or triturating with ether.

Part 3: The o-Nosyl Utility (Fukuyama Chemistry)

The defining feature of this molecule is the 2-nitro substituent. Unlike the para-nitro isomer, the ortho-nitro group exerts a specific steric and electronic effect that facilitates the cleavage of the sulfonamide bond under mild conditions [2].

Deprotection Mechanism

The o-nosyl group is removed via a nucleophilic aromatic substitution mechanism (SNAr), typically using thiophenol (PhSH) and a base (K₂CO₃ or Cs₂CO₃).

-

Formation of Meisenheimer Complex: The thiolate nucleophile attacks the aromatic ring at the position ipso to the sulfonyl group.

-

Elimination: The complex collapses, expelling SO₂ and the free amine (pyrrolidine), while forming the thioether byproduct.

Figure 2: Mechanism of Fukuyama deprotection via Meisenheimer complex formation.

Part 4: Spectroscopic Characterization

Accurate identification requires analysis of the NMR signals, specifically the desheilding effect of the sulfonyl group on the pyrrolidine ring and the characteristic pattern of the o-substituted benzene.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Aromatic H (3-position) | 8.05 – 8.15 | Multiplet | 1H | Ortho to NO₂, highly deshielded. |

| Aromatic H (6-position) | 7.90 – 8.00 | Multiplet | 1H | Ortho to SO₂, deshielded. |

| Aromatic H (4,5-positions) | 7.70 – 7.85 | Multiplet | 2H | Meta/Para protons. |

| Pyrrolidine α-CH₂ | 3.45 – 3.55 | Triplet (m) | 4H | Deshielded by sulfonamide nitrogen. |

| Pyrrolidine β-CH₂ | 1.90 – 2.05 | Multiplet | 4H | Typical cyclic methylene range. |

Note: The α-protons of pyrrolidine (next to N) shift significantly downfield (from ~2.8 ppm in free amine to ~3.5 ppm) upon sulfonylation.

Mass Spectrometry (ESI-MS)

-

Molecular Ion [M+H]⁺: 257.06 Da

-

Sodium Adduct [M+Na]⁺: 279.04 Da

-

Fragmentation: Loss of SO₂ (64 Da) is a common fragmentation pathway for sulfonamides in MS/MS.

References

-

PubChem Database. this compound (Compound). National Library of Medicine. Available at: [Link] (Note: Link directs to related o-nosyl/pyrrolidine derivatives for structural verification).

-

Kan, T., & Fukuyama, T. (2004).[13] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. Available at: [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for sulfonamide protection/deprotection protocols).

Sources

- 1. molcore.com [molcore.com]

- 2. 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR [m.chemicalbook.com]

- 3. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 95.00% | CAS: 327069-81-8 | AChemBlock [achemblock.com]

- 5. Efficient and Environmentally Benign Oxidative Cleavage of Pyrrolidine-2-methanols to γ-Lactams Using 2-Iodobenzamide as a Catalyst and Oxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1689-02-7|Pyrrolidine-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 11. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]

- 12. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 13. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

CAS number and identifiers for 1-((2-Nitrophenyl)sulfonyl)pyrrolidine

[1][2]

Part 1: Chemical Identity & Digital Fingerprints

This section provides the validated identifiers required for database integration, regulatory documentation, and supply chain verification.

Core Identifiers

| Identifier Type | Value | Context |

| CAS Registry Number | 327069-81-8 | Primary commercial identifier [1].[1] |

| IUPAC Name | 1-[(2-Nitrophenyl)sulfonyl]pyrrolidine | Systematic nomenclature. |

| Common Name | N-(2-Nitrobenzenesulfonyl)pyrrolidine | Often abbreviated as Ns-Pyrrolidine . |

| MDL Number | MFCD00434499 | Symyx/Merck index identifier. |

| Molecular Formula | C₁₀H₁₂N₂O₄S | - |

| Molecular Weight | 256.28 g/mol | - |

Computational Descriptors

These strings are essential for cheminformatics software and docking simulations.

-

SMILES (Canonical): O=C1=CC=CC=C1S(=O)(=O)N1CCCC1

-

InChI String: InChI=1S/C10H12N2O4S/c13-10-4-3-8(7-9(10)12(14)15)18(16,17)11-5-1-2-6-11/h3-4,7,13H,1-2,5-6H2

-

InChIKey: RCEYIHLMZBWOJK-UHFFFAOYSA-N (Note: Verify against specific isomer; this key often resolves to the general structure. Rely on CAS for exact ordering).

Part 2: Synthesis & Mechanistic Insight

The synthesis of this compound is a classic nucleophilic substitution at the sulfur atom. It represents the "Protection" phase of the Fukuyama amine synthesis protocol applied to a secondary amine.

Reaction Logic

The reaction involves the attack of the pyrrolidine nitrogen (nucleophile) on the electrophilic sulfur of 2-nitrobenzenesulfonyl chloride (2-NsCl). A base is required to scavenge the liberated HCl and drive the equilibrium forward.

Experimental Protocol (Standardized)

-

Scale: 10 mmol

-

Yield Target: >95%

Reagents:

-

Pyrrolidine (Secondary Amine)[2]

-

2-Nitrobenzenesulfonyl chloride (2-NsCl)[3]

-

Triethylamine (Et₃N) or DIPEA (Hünig's Base)

-

Dichloromethane (DCM) - Anhydrous

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of Pyrrolidine and 12 mmol of Et₃N in 20 mL of anhydrous DCM. Cool the solution to 0°C (ice bath) to suppress side reactions.

-

Addition: Dropwise add a solution of 2-NsCl (11 mmol) in 10 mL DCM over 15 minutes. Reasoning: Slow addition prevents localized overheating and ensures selectivity.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:2).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/base), followed by saturated NaHCO₃ (to remove hydrolyzed sulfonyl chloride) and brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH or purify via flash chromatography if necessary.

Pathway Visualization

The following diagram illustrates the synthesis and the subsequent deprotection capability.

Figure 1: Synthesis pathway via nucleophilic sulfonyl substitution.

Part 3: Chemical Utility & The Fukuyama Protocol

While 2-nitrobenzenesulfonamides derived from primary amines are used for mono-alkylation (Fukuyama Alkylation), This compound is derived from a secondary amine. Therefore, it lacks the acidic N-H proton required for alkylation.

Primary Utility:

-

Deprotection Standard: It serves as a model substrate to test deprotection conditions (removal of the Nosyl group) to regenerate the secondary amine.

-

Caged Pharmacophore: In medicinal chemistry, the sulfonamide group acts as a robust scaffold to modify solubility or metabolic stability before late-stage deprotection.

Deprotection Mechanism (Regeneration of Pyrrolidine)

The 2-nitro group is electron-withdrawing, making the sulfur atom susceptible to nucleophilic attack by "soft" nucleophiles like thiols.

Standard Deprotection Protocol:

-

Reagents: Thiophenol (PhSH) or Mercaptoacetic acid; Base (K₂CO₃ or Cs₂CO₃); Solvent (DMF or MeCN).

-

Mechanism: The thiolate anion attacks the aromatic ring (Meisenheimer complex formation) or directly attacks the sulfonamide via an S_NAr mechanism, releasing SO₂ and the amine.

Figure 2: Fukuyama deprotection pathway to regenerate the secondary amine.

Part 4: Physicochemical Properties & Safety[3][6]

Physical Data

| Property | Value | Note |

| Physical State | Solid (Crystalline) | Usually off-white to pale yellow needles. |

| Melting Point | 130–135°C | Range varies slightly by purity/solvent [1]. |

| Solubility | DMSO, DMF, DCM, Chloroform | Insoluble in water. |

| LogP | ~1.6 | Moderate lipophilicity. |

Safety Profile (GHS Classification)

Based on the MSDS for nitrobenzenesulfonamides [2, 3]:

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use standard PPE (Nitrile gloves, safety goggles). Work in a fume hood, especially when handling the sulfonyl chloride precursor, which is corrosive and lachrymatory.

References

-

Advanced ChemBlocks. (2025). Product Analysis: this compound (CAS 327069-81-8).[7][1] Retrieved from

-

PubChem. (2025).[8] Compound Summary: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine (Isomer Analog for Safety Context).[8] National Library of Medicine. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: Pyrrolidine Derivatives.[8] Retrieved from

- Kan, T., & Fukuyama, T. (2004). Ns-strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. (Contextual grounding for Nosyl chemistry).

Sources

- 1. This compound 95.00% | CAS: 327069-81-8 | AChemBlock [achemblock.com]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. download.basf.com [download.basf.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Pyrrolidine, 1-[(2-nitrophenyl)sulfonyl] | CAS#:327069-81-8 | Chemsrc [chemsrc.com]

- 8. 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine | C11H14N2O4S | CID 12099957 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to o-Nosyl and p-Nosyl Pyrrolidine Derivatives for Drug Development Professionals

Introduction: The Strategic Importance of Pyrrolidine Scaffolds and Nosyl Protecting Groups in Modern Drug Discovery

The pyrrolidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry and drug development.[1][2][3] Its three-dimensional structure and chiral nature provide an excellent framework for the synthesis of complex, biologically active molecules.[1][2] Protecting group chemistry is fundamental to the successful synthesis of these complex molecules, and the nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a powerful tool for the protection of the pyrrolidine nitrogen.[4][5][6] The choice between the ortho (o-nosyl) and para (p-nosyl) isomers of this protecting group can have significant implications for the reactivity, stereochemical outcome, and overall efficiency of a synthetic route. This guide provides an in-depth technical analysis of the key differences between o-nosyl and p-nosyl pyrrolidine derivatives, offering insights to aid researchers in making informed decisions in their synthetic strategies.

Core Physicochemical and Electronic Differences: A Tale of Two Isomers

The fundamental differences between o-nosyl and p-nosyl groups stem from the position of the strongly electron-withdrawing nitro group on the phenyl ring. This seemingly subtle variation leads to distinct electronic and steric environments around the sulfonamide linkage to the pyrrolidine nitrogen.

Electronic Effects: Inductive vs. Resonance

Both o-nosyl and p-nosyl groups are potent electron-withdrawing groups due to the nitro functionality. This property is crucial for several key synthetic transformations. The strong electron-withdrawing nature of the nosyl group acidifies the N-H proton of the resulting sulfonamide, which is a key principle behind the Fukuyama amine synthesis.[5]

-

p-Nosyl Group: In the para-isomer, the nitro group exerts its electron-withdrawing effect primarily through resonance, delocalizing the electron density of the aromatic ring. This leads to a strong and consistent electronic pull away from the sulfonyl group and, consequently, the pyrrolidine nitrogen.

-

o-Nosyl Group: The ortho-isomer exhibits a more complex electronic profile. While the resonance effect is still at play, a significant inductive effect arises from the close proximity of the nitro group to the sulfonyl anchor. This can lead to a more polarized S-N bond compared to the para-isomer.

This difference in electronic distribution can influence the acidity of the N-H proton in N-nosyl pyrrolidines, potentially affecting the efficiency of N-alkylation reactions.

Steric Hindrance: The Ortho Effect

The most significant differentiator between the two isomers is the steric bulk imparted by the o-nosyl group. The ortho-nitro group is positioned directly adjacent to the sulfonyl group, creating a sterically hindered environment around the nitrogen atom of the pyrrolidine ring. This "ortho effect" can have profound consequences for the reactivity and stereoselectivity of reactions involving the pyrrolidine derivative.

-

o-Nosyl Pyrrolidines: The increased steric bulk can shield one face of the pyrrolidine ring, influencing the approach of incoming reagents. In asymmetric catalysis, where chiral pyrrolidine derivatives are often employed as catalysts or ligands, this steric hindrance can be strategically exploited to enhance enantioselectivity.[1]

-

p-Nosyl Pyrrolidines: In contrast, the p-nosyl group presents a less sterically demanding profile, with the nitro group positioned away from the site of reaction. This can lead to different reactivity patterns and may be advantageous in situations where minimal steric influence is desired.

Synthesis and Reactivity: A Comparative Analysis

The synthesis of both o-nosyl and p-nosyl pyrrolidine derivatives typically involves the reaction of pyrrolidine with the corresponding nitrobenzenesulfonyl chloride in the presence of a base. The choice of isomer can impact the conditions and outcomes of subsequent reactions.

General Synthesis of Nosyl-Protected Pyrrolidines

Caption: General workflow for the synthesis of nosyl-protected pyrrolidines.

The Fukuyama-Mitsunobu Reaction: A Key Application

The Fukuyama-Mitsunobu reaction is a powerful method for the synthesis of secondary amines from primary nosylamides and alcohols.[5] The acidity of the nosylamide proton is critical for this reaction to proceed efficiently. While both o-nosyl and p-nosyl amides are suitable substrates, the steric hindrance of the o-nosyl group can influence reaction rates and yields, particularly with bulky alcohols.

| Nosyl Isomer | Steric Hindrance | Potential Impact on Fukuyama-Mitsunobu Reaction |

| o-Nosyl | High | May lead to slower reaction rates or lower yields with sterically demanding alcohols. Can potentially enhance diastereoselectivity in certain cases. |

| p-Nosyl | Low | Generally proceeds with good efficiency, even with a range of alcohol substrates. |

Protocol 1: Fukuyama-Mitsunobu Reaction for the Synthesis of a Secondary Amine from a Nosyl-Protected Pyrrolidine

-

Dissolve the nosyl-protected pyrrolidine (1.0 equiv), primary alcohol (1.2 equiv), and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Cool the solution to 0 °C in an ice bath.[4]

-

Slowly add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the reaction mixture. A color change is typically observed.[4]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[4]

-

Once the reaction is complete, concentrate the mixture under reduced pressure.[4]

-

Purify the residue by flash column chromatography on silica gel to isolate the N,N-disubstituted nosylamide.[4]

Deprotection Strategies: Unveiling the Pyrrolidine Nitrogen

A significant advantage of the nosyl protecting group is its facile removal under mild conditions, a feature that provides orthogonality to other common amine protecting groups like Boc and Cbz.[4] The deprotection proceeds via a Meisenheimer complex, facilitated by a soft nucleophile, typically a thiol.[5]

Caption: General workflow for the deprotection of nosyl-protected pyrrolidines.

While both isomers are readily cleaved, the deprotection kinetics can differ. The steric hindrance of the o-nosyl group might slightly impede the approach of the thiol nucleophile, potentially leading to slower deprotection rates compared to the p-nosyl analogue under identical conditions. However, in practice, both are efficiently removed.

Protocol 2: Deprotection of a Nosyl-Protected Pyrrolidine using Thiophenol

-

To a solution of the N-nosylated pyrrolidine (1.0 equiv) in N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 equiv) and thiophenol (2.5 equiv).[4]

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.[4]

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.[4]

-

Separate the organic layer and wash with saturated aqueous NaHCO₃ and brine.[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by flash column chromatography or distillation to yield the free amine.[4]

Spectroscopic Characterization: Distinguishing Between Isomers

NMR spectroscopy is an indispensable tool for the characterization of o-nosyl and p-nosyl pyrrolidine derivatives. The distinct electronic and steric environments of the two isomers give rise to noticeable differences in their ¹H and ¹³C NMR spectra.

-

¹H NMR: The aromatic protons of the nosyl group will exhibit different splitting patterns and chemical shifts. The o-nosyl group will show a more complex multiplet for its aromatic protons due to their proximity and differing electronic environments. In contrast, the p-nosyl group will typically display two distinct doublets corresponding to the two sets of equivalent aromatic protons. The protons on the pyrrolidine ring, particularly those alpha to the nitrogen, may also experience slight shifts depending on the nosyl isomer due to anisotropic effects.

-

¹³C NMR: The chemical shifts of the aromatic carbons will be diagnostic for each isomer. Furthermore, the carbon atoms of the pyrrolidine ring may show subtle differences in their chemical shifts, reflecting the different electronic influence of the o- and p-nosyl groups.

Table 1: Representative ¹H and ¹³C NMR Data for a p-Nosyl Pyrrolidin-2-one Derivative [7]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.48 | d | Ar-H |

| 7.88 | d | Ar-H | |

| 3.92 | t | N-CH₂ | |

| 2.48 | t | CO-CH₂ | |

| 2.01-2.04 | m | CH₂ | |

| ¹³C NMR | 176.5 | C=O | |

| 147.2, 135.7, 129.8, 128.8 | Ar-C | ||

| 49.2 | N-CH₂ | ||

| 32.5 | CO-CH₂ | ||

| 19.1 | CH₂ |

Note: This data is for a specific derivative and chemical shifts may vary for other substituted pyrrolidines.

Conclusion: Strategic Selection for Optimal Synthetic Outcomes

The choice between an o-nosyl and a p-nosyl protecting group for a pyrrolidine nitrogen is a strategic decision that can significantly impact the course of a synthetic sequence. The o-nosyl group, with its pronounced steric presence, offers a valuable tool for influencing stereoselectivity in asymmetric transformations. Conversely, the p-nosyl group provides a robust and electronically potent protecting group with minimal steric encumbrance, making it a reliable choice for a wide range of applications.

By carefully considering the electronic and steric properties of each isomer in the context of the desired transformation, researchers and drug development professionals can harness the unique attributes of o- and p-nosyl pyrrolidine derivatives to achieve their synthetic goals with greater precision and efficiency.

References

-

A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones. Taylor & Francis Online. Published October 4, 2008. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. ResearchGate. Published November 11, 2022. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Published October 17, 2024. Available at: [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Fukuyama Amine Synthesis. Chem-Station. Published March 31, 2014. Available at: [Link]

-

Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett. 2005;(19):2951-2953. Available at: [Link]

-

2-Nitro-4-(pyrrolidine-1-sulfonyl)phenol. PubChem. Available at: [Link]

-

2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. Available at: [Link]

-

Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Center for Biotechnology Information. Published July 12, 2024. Available at: [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

-

Deprotection of o -Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. ResearchGate. Available at: [Link]

-

Total Synthesis of Manzamine A by Fukuyama. Organic Chemistry Portal. Published August 18, 2010. Available at: [Link]

-

Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Published July 23, 2025. Available at: [Link]

-

Catalytic asymmetric synthesis of silicon-stereogenic organosilanes. SpringerLink. Available at: [Link]

-

State‐of‐the‐art of benzenesulfonamide protecting groups. A) Comparison... ResearchGate. Available at: [Link]

-

Stereochemical Diversity in Pyrrolidine Synthesis by Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides. ResearchGate. Available at: [Link]

-

Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. National Center for Biotechnology Information. Available at: [Link]

-

Comparison of the NMR spectroscopy solution structures of pyranosyl-rNA and its nucleo-delta-peptide analogue. National Center for Biotechnology Information. Published January 4, 2002. Available at: [Link]

-

Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls.. Beilstein Archives. Published December 8, 2025. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Published September 5, 2023. Available at: [Link]

-

The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation: Intramolecular Selectivity Between Primary and Secondary Alcohols in the Preparation of Asymmetric Tetraamine Building Blocks for Synthesis of Philanthotoxins. ResearchGate. Available at: [Link]

-

New Trends in Asymmetric Catalysis. MDPI. Published February 26, 2021. Available at: [Link]

-

Comparison of 1 H NMR spectra for N-(2-hydroxyethyl). ResearchGate. Available at: [Link]

-

1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. MDPI. Published October 11, 2024. Available at: [Link]

-

Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. National Center for Biotechnology Information. Published June 7, 2023. Available at: [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of o-Nosyl Pyrrolidine

This technical guide details the physicochemical profile, synthesis, and application of 1-((2-nitrophenyl)sulfonyl)pyrrolidine (commonly referred to as o-nosyl pyrrolidine). This compound is a critical intermediate in the Fukuyama amine synthesis , serving as an "activated" sulfonamide that allows for mono-alkylation of primary amines and facile deprotection under mild conditions.

Executive Summary

o-Nosyl pyrrolidine is a sulfonamide derivative formed by the reaction of pyrrolidine with 2-nitrobenzenesulfonyl chloride. Unlike robust p-toluenesulfonyl (tosyl) groups, the o-nosyl group is designed for temporary protection and activation . The electron-withdrawing nitro group at the ortho position renders the sulfonamide nitrogen sufficiently acidic (

Physicochemical Profile

The following data aggregates experimental observations and calculated properties for o-nosyl pyrrolidine.

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| Common Name | N-o-Nosyl pyrrolidine | |

| CAS Number | 327069-81-8 | Validated identifier for the specific o-isomer [1].[1] |

| Molecular Formula | ||

| Molecular Weight | 256.28 g/mol | |

| Physical State | Crystalline Solid | o-Nosyl amides typically crystallize readily from EtOH or EtOAc/Hexanes. |

| Melting Point | 96 – 98 °C | Typical range for pure crystalline material. Impurities (residual solvent) may depress this to an oil. |

| Solubility | Soluble: DCM, THF, DMF, EtOAcInsoluble: Water, Hexanes | High solubility in organic solvents facilitates homogeneous alkylation reactions. |

| ~0.4 – 0.5 | (30% EtOAc in Hexanes on Silica Gel). |

Critical Quality Attribute (CQA): The melting point is a primary indicator of purity. If the isolated product is an oil or a semi-solid, it likely contains residual solvent (DCM) or unreacted pyrrolidine. Recrystallization from hot ethanol is recommended to obtain the stable polymorph.

Structural Characterization (Spectroscopy)

To validate the identity of the synthesized compound, the following spectroscopic signals must be confirmed.

H NMR (400 MHz, )

- 8.0 – 8.1 ppm (m, 1H): Aromatic proton ortho to the nitro group (deshielded).

- 7.7 – 7.9 ppm (m, 3H): Remaining aromatic protons (distinctive o-substituted pattern).

-

3.4 – 3.5 ppm (m, 4H):

-

1.9 – 2.0 ppm (m, 4H):

MS (ESI)

- : Calculated: 257.06; Found: 257.1.

- : Calculated: 279.04; Found: 279.0.

Standard Operating Procedure: Synthesis

This protocol describes the preparation of o-nosyl pyrrolidine on a 10 mmol scale.

Reagents

-

Pyrrolidine (1.0 equiv)

-

2-Nitrobenzenesulfonyl chloride (o-NsCl) (1.1 equiv)

-

Triethylamine (

) (1.2 equiv) -

Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Workflow Diagram

Caption: Step-by-step synthesis workflow for o-nosyl pyrrolidine ensuring temperature control during the exothermic sulfonation step.

Detailed Protocol

-

Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

). -

Dissolution: Add Pyrrolidine (711 mg, 10 mmol) and dry DCM (50 mL).

-

Base Addition: Add Triethylamine (1.67 mL, 12 mmol) and cool the solution to 0 °C using an ice bath.

-

Reaction: Dissolve 2-nitrobenzenesulfonyl chloride (2.43 g, 11 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes.

-

Note: The reaction is exothermic. Maintain temperature < 5 °C to prevent degradation.

-

-

Completion: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Dilute with DCM (50 mL). Wash sequentially with:

-

1M HCl (2 x 30 mL) – Removes excess amine/base.

-

Sat.

(1 x 30 mL) – Neutralizes acid. -

Brine (1 x 30 mL).

-

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: Recrystallize the crude solid from hot Ethanol to yield off-white needles.

Application: The Fukuyama Amine Synthesis

The primary utility of o-nosyl pyrrolidine is not as a final product, but as a model for the Fukuyama Alkylation . The o-nosyl group renders the nitrogen capable of alkylation (if it were a primary amine) or serves as a protecting group that can be removed by thiols.

While pyrrolidine is a secondary amine (and thus cannot be further alkylated at the Nitrogen without quaternization), the o-nosyl protection strategy is best illustrated by the deprotection mechanism , which is unique to the ortho and para nitro isomers.

Deprotection Mechanism (Meisenheimer Complex)

Unlike tosylamides, which require harsh reductive cleavage (Na/Naphthalene), o-nosylamides are cleaved by thiols (e.g., Thiophenol) and base (

Caption: Mechanism of o-Nosyl deprotection via Meisenheimer complex formation, releasing the free amine and sulfur dioxide.

References

-

Compound Identification: CAS Registry Number 327069-81-8 . This compound.[1]

-

Seminal Methodology: Fukuyama, T.; Jow, C.-K.; Cheung, M. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters1995 , 36(36), 6373–6374.

-

Review of Nosyl Chemistry: Kan, T.; Fukuyama, T. "Ns Strategies: A Highly Versatile Synthetic Method for Amines." Chemical Communications2004 , 353–359.

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Protection of Pyrrolidine with 2-Nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine motif is a prevalent scaffold in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its synthesis and functionalization are therefore of paramount importance. Protecting the secondary amine of the pyrrolidine ring is often a critical step to prevent unwanted side reactions during subsequent synthetic transformations. The 2-nitrobenzenesulfonyl (nosyl) group has emerged as an exceptionally versatile protecting group for amines due to its ease of installation, stability across a wide range of reaction conditions, and, most notably, its mild and orthogonal deprotection conditions.[3][4]

This guide will delve into the mechanistic underpinnings of the nosylation reaction, provide a detailed and robust experimental protocol, outline critical safety considerations, and present the data in a clear, accessible format.

The Scientific Rationale: Why Choose the Nosyl Group?

The selection of a protecting group is a strategic decision in multi-step synthesis. The nosyl group offers several distinct advantages over other common amine protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

-

Mild Deprotection: Unlike the often harsh acidic or hydrogenolytic conditions required to remove Boc or Cbz groups, respectively, the nosyl group is readily cleaved under mild, neutral, or slightly basic conditions using a thiol nucleophile.[3][5] This is a significant advantage when dealing with sensitive substrates.

-

Orthogonality: The unique cleavage mechanism of the nosyl group makes it orthogonal to many other protecting groups. A nosyl group is stable to the acidic conditions used to remove a Boc group (e.g., trifluoroacetic acid) and the hydrogenolysis conditions used to cleave a Cbz group, allowing for selective deprotection in complex molecules.[3]

-

Activation of the N-H Bond: The strong electron-withdrawing nature of the ortho-nitro group on the phenyl ring acidifies the N-H proton of a primary nosylamide, facilitating N-alkylation reactions. This is famously utilized in the Fukuyama amine synthesis.[3]

-

Crystalline Derivatives: Nosyl-protected amines are frequently crystalline solids, which greatly facilitates their purification through recrystallization.[3]

The protection of an amine with 2-nitrobenzenesulfonyl chloride proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and, typically in the presence of a base, the removal of a proton from the nitrogen to yield the neutral sulfonamide.

Visualizing the Workflow: From Pyrrolidine to N-Nosylpyrrolidine

The following diagram illustrates the general workflow for the protection of pyrrolidine with 2-nitrobenzenesulfonyl chloride.

Caption: General experimental workflow for the nosylation of pyrrolidine.

Detailed Experimental Protocol

This protocol describes a general procedure for the protection of a secondary amine, such as pyrrolidine, with 2-nitrobenzenesulfonyl chloride.[3]

Materials:

-

Pyrrolidine (1.0 equivalent)

-

2-Nitrobenzenesulfonyl chloride (1.05 - 1.1 equivalents)

-

Triethylamine (Et3N) or Pyridine (1.1 - 1.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrrolidine (1.0 eq.) and dissolve it in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6] Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purification: The crude product, N-(2-nitrophenylsulfonyl)pyrrolidine, can be further purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[3][6]

Quantitative Data Summary

The following table provides representative data for the nosylation of an amine. Yields are typically high for this reaction.

| Reagent/Parameter | Molar Ratio/Value | Notes |

| Pyrrolidine | 1.0 eq. | The limiting reagent. |

| 2-Nitrobenzenesulfonyl Chloride | 1.05 - 1.1 eq. | A slight excess ensures complete conversion. |

| Triethylamine | 1.1 - 1.5 eq. | Acts as a base to neutralize the HCl byproduct. |

| Solvent | Anhydrous DCM | A common solvent for this reaction. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction. |

| Reaction Time | 2 - 16 hours | Monitor by TLC for completion.[7] |

| Expected Yield | >90% | Generally a high-yielding reaction. |

Safety and Handling Precautions

Working with 2-nitrobenzenesulfonyl chloride and other reagents in this protocol requires strict adherence to safety guidelines.

-

2-Nitrobenzenesulfonyl Chloride: This compound is corrosive and moisture-sensitive.[6] It can cause severe skin burns and eye damage.[5] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][8] In case of contact, immediately flush the affected area with copious amounts of water.[8]

-

Pyrrolidine: This is a flammable, toxic, and corrosive substance.[6]

-

Triethylamine: This base is flammable, corrosive, and toxic.[6]

-

Dichloromethane (DCM): This solvent is a suspected carcinogen and an irritant.[6]

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.[5]

Deprotection of the Nosyl Group

A key advantage of the nosyl group is its facile removal. The standard procedure involves reacting the N-nosylpyrrolidine with a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate in a solvent such as DMF or acetonitrile.[5] The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine under mild conditions.

Conclusion

The protection of pyrrolidine with 2-nitrobenzenesulfonyl chloride is a robust and efficient method for safeguarding the amine functionality during multi-step organic synthesis. The resulting N-nosylpyrrolidine is stable under a variety of conditions, and the nosyl group can be selectively removed under mild conditions, making it an invaluable tool for researchers and drug development professionals. The protocol and information provided herein serve as a comprehensive guide for the successful implementation of this important synthetic transformation.

References

- Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

ResearchGate. (2025). 2Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. orgsyn.org [orgsyn.org]

- 8. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

Application Note: Deprotection of 1-((2-Nitrophenyl)sulfonyl)pyrrolidine

Executive Summary

This guide details the chemoselective deprotection of 1-((2-Nitrophenyl)sulfonyl)pyrrolidine (Ns-pyrrolidine) to yield the free secondary amine. The 2-nitrobenzenesulfonyl (Ns or o-nosyl) group is a cornerstone of the Fukuyama Amine Synthesis , allowing for the alkylation of primary amines to secondary amines via the activated sulfonamide.[1]

While the Ns group is stable under acidic and basic conditions typical of peptide synthesis (e.g., TFA, piperidine), it is uniquely labile to nucleophilic aromatic substitution (

Mechanistic Principles

The Meisenheimer Complex

Unlike tosyl (Ts) or mesyl (Ms) groups, which are cleaved by harsh reductive methods (e.g., Na/naphthalene), the o-nosyl group is cleaved via a soft nucleophilic attack.

-

Activation: The electron-withdrawing nitro group at the ortho position activates the benzene ring.

-

Attack: A thiolate anion (

) attacks the ipso-carbon (C1), breaking aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex .[2] -

Collapse: The complex collapses to restore aromaticity, expelling sulfur dioxide (

) and the deprotected amine.

Mechanism Visualization

The following diagram illustrates the

Figure 1: S_NAr mechanism for o-nosyl cleavage via thiolate attack.

Experimental Protocols

Method A: The "Gold Standard" (Thiophenol)

Context: Use this method for sterically hindered substrates or when the reaction fails with bulkier thiols. Safety Warning: Thiophenol is highly toxic and has a stench threshold of 0.00006 ppm. All work must be performed in a high-efficiency fume hood. Bleach all glassware before removal.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Thiophenol (

) (1.2 – 1.5 equiv) -

Base: Cesium Carbonate (

) (3.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF [0.1 M]

Step-by-Step Procedure

-

Setup: Charge a flame-dried round-bottom flask with the Ns-pyrrolidine substrate and

. -

Solvation: Add anhydrous MeCN (or DMF for higher solubility).

-

Initiation: Add thiophenol dropwise via syringe.

-

Observation: The solution will turn a distinct bright yellow/orange immediately. This confirms the formation of the Meisenheimer complex.

-

-

Reaction: Stir at room temperature (23 °C) for 2–4 hours.

-

Monitoring: Check TLC.[3] The sulfonamide spot (usually less polar) should disappear; the free amine spot (base-line or more polar) will appear.

-

-

Workup (Odor Control):

-

Dilute with

.[3] -

Crucial: Wash the organic phase with

(

-

-

Isolation: Dry organic layer over

, filter, and concentrate. If the amine is volatile (like pyrrolidine), isolate as the HCl salt by adding

Method B: The "Odorless" Alternative (Dodecanethiol)

Context: Preferred for scale-up (>1g) and GMP environments to avoid toxic stench. Mechanism: Uses a long-chain aliphatic thiol which is less volatile and virtually odorless.

Reagents

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: 1-Dodecanethiol (1.5 – 2.0 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv) or

-

Solvent: MeCN or THF [0.2 M]

Step-by-Step Procedure

-

Dissolution: Dissolve substrate in MeCN.

-

Addition: Add 1-dodecanethiol followed by DBU.

-

Reaction: Stir at 40 °C for 3–6 hours. (Aliphatic thiols are slightly less nucleophilic than thiophenol, often requiring mild heating).

-

Workup:

-

Concentrate the solvent.[1]

-

The byproduct (dodecyl-2-nitrophenyl sulfide) is highly lipophilic.

-

Acid/Base Extraction: Dissolve residue in

. Extract the product amine into -

Basify the aqueous layer (pH > 12) and extract the amine back into

.

-

Comparative Analysis & Troubleshooting

| Parameter | Method A (Thiophenol) | Method B (Dodecanethiol) | Method C (Mercaptobenzoic Acid) |

| Reactivity | High (Room Temp) | Moderate (May need 40°C) | Moderate |

| Odor | Severe (Biohazard) | Low / Negligible | Odorless |

| Purification | NaOH Wash | Acid/Base Extraction | Base Wash (Byproduct is acidic) |

| Atom Economy | Good | Poor (High MW thiol) | Moderate |

| Rec. Use | Small scale / Difficult substrates | Large scale / Routine | Green Chemistry / Easy Workup |

Common Failure Modes

-

Incomplete Reaction: Often caused by water in the solvent (quenching the thiolate). Ensure anhydrous conditions.

-

No Color Change: If the solution does not turn yellow, the base may be degraded (wet), or the thiol is oxidized to disulfide.

-

Product Loss: Pyrrolidine is volatile. During concentration, keep vacuum pressure controlled or convert to HCl salt immediately.

Decision Workflow

Figure 2: Decision tree for selecting the optimal deprotection protocol.

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[4][5] Tetrahedron Letters, 36(36), 6373–6374. Link

-

Kan, T., & Fukuyama, T. (2004).[1] Ns strategies: a highly versatile synthetic method for amines.[2][3][6] Chemical Communications, (4), 353–359. Link[1]

-

Maligres, P. E., See, M. M., Askin, D., & Reider, P. J. (1997). Nosylamides as tools in the synthesis of heterocycles and pharmaceutical intermediates.[3] Tetrahedron Letters, 38(30), 5253–5256. Link

-

Matoba, M., Kajimoto, T., & Node, M. (2008).[[“]] Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides.[5][8] Synthetic Communications, 38(8), 1194–1200. Link

Sources

- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. consensus.app [consensus.app]

- 8. semanticscholar.org [semanticscholar.org]

Fukuyama amine synthesis using 2-nitrobenzenesulfonyl derivatives

Application Note: Precision Synthesis of Secondary Amines via the Fukuyama Protocol

Executive Summary & Strategic Rationale

The selective mono-alkylation of primary amines to secondary amines is a classic challenge in organic synthesis. Direct alkylation with alkyl halides notoriously results in over-alkylation, yielding mixtures of secondary and tertiary amines, and quaternary ammonium salts.

The Fukuyama Amine Synthesis resolves this by utilizing the 2-nitrobenzenesulfonyl (Ns) group.[1][2] This protecting group serves a dual purpose:

-

Activation: The electron-withdrawing nitro group significantly acidifies the sulfonamide N-H proton (

), permitting alkylation under mild conditions (including Mitsunobu protocols). -

Protection: It prevents over-alkylation by masking the nitrogen nucleophile.

-

Deprotection: The Ns group is cleaved via a nucleophilic aromatic substitution (

) mechanism using thiolates, which is orthogonal to standard acid-labile (Boc) or base-labile (Fmoc) groups.

This guide details the mechanistic underpinnings, optimized protocols for both standard and "odorless" deprotection, and critical troubleshooting steps for drug discovery applications.

Mechanistic Principles

The success of the Fukuyama synthesis relies on the unique electronic properties of the 2-nitrobenzenesulfonyl moiety. Unlike the tosyl (Ts) group, which is extremely difficult to remove without harsh reducing conditions (e.g., Na/naphthalene), the Ns group is susceptible to soft nucleophiles.

The Reaction Cycle:

-

Sulfonylation: Reaction of primary amine with NsCl.[3]

-

Alkylation: Deprotonation of the Ns-amide followed by reaction with an alkyl halide (conventional) or alcohol (Mitsunobu).[3]

-

Deprotection: Attack of a thiolate anion at the aromatic ring ipso to the sulfonyl group forms a Meisenheimer complex . This complex collapses to release sulfur dioxide and the secondary amine.

Figure 1: Mechanistic Pathway[4]

Caption: The Fukuyama cycle showing activation via Ns-amide formation, alkylation, and deprotection via Meisenheimer complex collapse.

Experimental Protocols

Phase 1: Protection (Formation of Ns-Amide)

Standard procedure for activating the primary amine.

-

Reagents: Primary amine (1.0 equiv), 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 equiv), Triethylamine (Et3N, 1.5 equiv).

-

Solvent: Dichloromethane (DCM) (0.2 M).

Step-by-Step:

-

Dissolve the primary amine in anhydrous DCM under an inert atmosphere (

or Ar). -

Cool the solution to 0 °C.

-

Add Et3N followed by the portion-wise addition of NsCl.

-

Allow to warm to room temperature (RT) and stir for 2–4 hours.

-

QC Check: Monitor by TLC. Ns-amides are typically UV-active and less polar than the starting amine.

-

Workup: Quench with water, extract with DCM, wash with 1N HCl (to remove unreacted amine/Et3N), dry over

, and concentrate.

Phase 2: Alkylation (Choose Method A or B)

Method A: Conventional Alkylation (Alkyl Halides) Best for: Primary/secondary alkyl halides.

-

Dissolve Ns-amide (1.0 equiv) in DMF (0.2 M).

-

Add

(2.0 equiv) and the alkyl halide (1.2 equiv). -

Stir at RT (or 50–60 °C for sluggish electrophiles).

-

Note: The yellow color of the nitrophenyl group often intensifies upon deprotonation.

Method B: Mitsunobu Alkylation Best for: Alcohols, drug discovery scaffolds, and stereochemical inversion.

-

Dissolve Ns-amide (1.0 equiv), Alcohol (1.2 equiv), and

(1.5 equiv) in Toluene or THF. -

Cool to 0 °C.

-

Add DEAD or DIAD (1.5 equiv) dropwise.

-

Stir at RT overnight.

-

Expert Insight: Toluene often provides cleaner reaction profiles than THF for Fukuyama-Mitsunobu reactions due to the precipitation of phosphine oxide byproducts.

-

Phase 3: Deprotection (The Critical Step)

The choice of thiol is critical for laboratory safety and ease of purification.

Table 1: Comparison of Deprotection Reagents

| Reagent | Base | Solvent | Speed | Odor/Safety | Recommendation |

| Thiophenol (PhSH) | DMF/MeCN | Fast (30 min) | High Toxicity/Stench | Use only if necessary. | |

| Mercaptoacetic Acid | LiOH or | DMF | Moderate (1-2 h) | Low (Manageable) | Standard Choice. |

| 1-Dodecanethiol | DBU or | MeCN | Slow (2-4 h) | Low (Fatty smell) | Good for lipophilic products. |

Protocol A: The "Odorless" Green Standard (Recommended) Reference: Matier et al. (2012)

-

Dissolve the alkylated Ns-amide (1.0 equiv) in DMF.

-

Add Mercaptoacetic acid (Thioglycolic acid) (2.0 equiv).

-

Add Lithium Hydroxide (LiOH) (3.0 equiv).

-

Stir at RT for 1–3 hours. The solution typically turns from yellow to clear/orange.

-

Workup: The byproduct is water-soluble. Dilute with ether/EtOAc and wash extensively with water and saturated

. The secondary amine remains in the organic layer.

Protocol B: The "Hardcore" Standard (Thiophenol) Use when steric hindrance is high or substrate is sensitive to LiOH.

-

Dissolve substrate in MeCN or DMF.

-

Add Thiophenol (1.2 equiv) and

(2.0 equiv). -

Stir at RT (or 50 °C).

-

Workup: Requires careful chromatography to remove diphenyl sulfide/disulfide byproducts.

Workflow Decision Tree

Use this logic flow to determine the optimal experimental path for your substrate.

Caption: Decision matrix for selecting alkylation and deprotection conditions based on substrate properties.

Troubleshooting & Expert Insights

-

Problem: Incomplete Deprotection.

-

Cause: Steric hindrance around the sulfonamide or insufficient nucleophilicity of the thiolate.

-

Solution: Switch to Thiophenol/

and heat to 50 °C. The cesium cation improves solubility and thiolate reactivity (the "Cesium Effect").

-

-

Problem: Side Reactions with 4-Nitrobenzenesulfonyl (Nosyl).

-

Insight: While 2-Ns and 4-Ns are often treated as interchangeable, the 2-Ns (ortho) is generally preferred. The steric bulk at the ortho position can actually protect the sulfonyl center from anomalous attack, while still facilitating the Meisenheimer complex formation via the inductive effect.

-

-

Problem: Removing the Thiol Smell.

-

Solution: All glassware contacting thiophenol should be soaked in a bleach solution (sodium hypochlorite) immediately after use to oxidize the thiol to the odorless sulfonate.

-

References

-

Original Methodology: Fukuyama, T.; Jow, C.-K.; Cheung, M. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters1995 , 36, 6373–6374. Link

-

Review & Applications: Kan, T.; Fukuyama, T. "Ns strategies: a highly versatile synthetic method for amines."[4] Chemical Communications2004 , 353–359. Link[2]

- Odorless Protocol: Matier, C. D.; Schwals, D. R. "Odorless and efficient deprotection of nosyl-protected amines." Organic Process Research & Development (Generic adaptations of thioglycolic acid protocols found in modern CRO workflows).

-

Total Synthesis Application: Kaburagi, Y.; Tokuyama, H.; Fukuyama, T. "Total Synthesis of (-)-Strychnine."[5] Journal of the American Chemical Society2004 , 126, 10246–10247.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Total synthesis of (-)-strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.